REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([NH2:10])=[N:8][CH:9]=1)([O-:3])=[O:2].FC(F)(F)C(O[Si](C)(C)C)=O.[CH:22](OCC)(OCC)OCC.[N:32]([Si](C)(C)C)=[N+:33]=[N-:34]>CC(O)=O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH:22]=[N:32][N:33]=[N:34]2)=[N:8][CH:9]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)N
|
Name
|
|
Quantity
|
2.111 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
2.155 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
1.513 mL
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])[Si](C)(C)C
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
after stirring for another 5 min
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude solid
|
Type
|
WASH
|
Details
|
The solid was washed with DCM
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)N1N=NN=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |